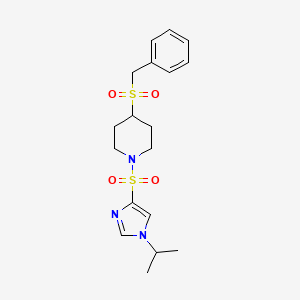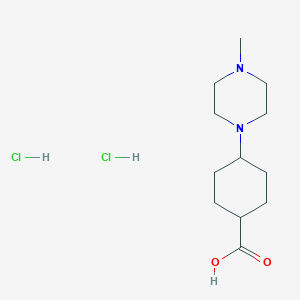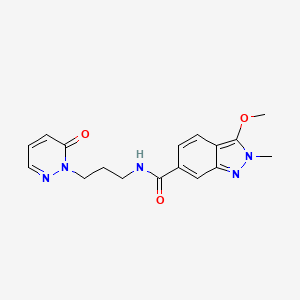![molecular formula C12H14N2O2 B2538067 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 106110-60-5](/img/structure/B2538067.png)
1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The presence of the dimethylaminoethyl group suggests it may have properties similar to other compounds with this group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as poly(2-(dimethylamino)ethyl methacrylate) have been synthesized through free radical polymerization . Other methods may involve the use of catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the indole ring and the dimethylaminoethyl group . Detailed structural analysis would require advanced techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with dimethylaminoethyl groups have been known to participate in free radical polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Compounds with similar structures have been found to exhibit properties such as temperature responsiveness .Scientific Research Applications
Drug Delivery Systems
PDMAEMA is a cationic polymer with excellent biocompatibility. Researchers have exploited its pH-responsive behavior to design drug delivery systems. When encapsulated in PDMAEMA-based micelles, drugs like quercetin (an antioxidant, anti-inflammatory, and anticancer agent) can be efficiently loaded . These micelles self-assemble in aqueous media, making them promising carriers for targeted drug delivery.
Gene Delivery
PDMAEMA’s cationic nature allows it to interact with negatively charged nucleic acids, such as DNA. Researchers have used PDMAEMA-modified nanoparticles to form micelleplexes —complexes of micelles and DNA. These micelleplexes enable simultaneous delivery of both drugs and genetic material, potentially enhancing gene therapy .
Antimicrobial Coatings
PDMAEMA exhibits antimicrobial properties due to its positive charge. It can be incorporated into coatings for medical devices, preventing bacterial adhesion and biofilm formation. Such coatings are crucial for reducing infections associated with implanted devices .
Smart Hydrogels
PDMAEMA-based hydrogels respond to changes in pH and temperature. These stimuli-triggered hydrogels find applications in controlled drug release, wound healing, and tissue engineering. For instance, they can release drugs at specific pH levels, enhancing therapeutic efficacy .
Polymer Nanogels
PDMAEMA has been used to create interpenetrating networks (IPNs) in nanogels. These IPNs combine the properties of different polymers, resulting in versatile materials. AG-PDMAEMA IPNs, prepared via miniemulsion polymerization, have potential in drug delivery and tissue engineering .
Star-Shaped Polymers
Researchers synthesized star-shaped polymers by grafting PDMAEMA onto octakis(dibromoethyl) POSS. These polymers exhibit pH and temperature responsiveness. The resulting s-POSS-(PDMAEMA) 16 polymer could find applications in drug delivery and responsive materials .
Future Directions
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)7-8-14-10-6-4-3-5-9(10)11(15)12(14)16/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUHUFHXZYBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | |
CAS RN |
106110-60-5 |
Source


|
| Record name | 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)
![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)

![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)


![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)